molecular formula C4H8BrF B1265377 1-Bromo-4-fluorobutane CAS No. 462-72-6

1-Bromo-4-fluorobutane

Cat. No.: B1265377
CAS No.: 462-72-6
M. Wt: 155.01 g/mol
InChI Key: WMCUHRDQSHQNRW-UHFFFAOYSA-N
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Description

1-Bromo-4-fluorobutane is an organic compound with the molecular formula C4H8BrF. It is a halogenated alkane, characterized by the presence of both bromine and fluorine atoms attached to a butane backbone. This compound is used as a building block in organic synthesis and has applications in various fields, including medicinal chemistry and materials science.

Biochemical Analysis

Biochemical Properties

1-Bromo-4-fluorobutane participates in biochemical reactions primarily as a building block for synthesizing more complex molecules. It interacts with enzymes and proteins involved in organic synthesis, such as those catalyzing nucleophilic substitution reactions. The compound’s bromine and fluorine atoms make it reactive towards nucleophiles, facilitating the formation of carbon-fluorine and carbon-bromine bonds . These interactions are crucial for the synthesis of fluoroalkyl derivatives, which have significant applications in medicinal chemistry and materials science.

Cellular Effects

This compound influences various cellular processes by interacting with cellular proteins and enzymes. It can affect cell signaling pathways by modifying the activity of enzymes involved in signal transduction. Additionally, the compound may impact gene expression and cellular metabolism by altering the function of transcription factors and metabolic enzymes . These effects can lead to changes in cell function, including proliferation, differentiation, and apoptosis.

Molecular Mechanism

At the molecular level, this compound exerts its effects through nucleophilic substitution reactions. The bromine atom in the compound acts as a leaving group, allowing nucleophiles to attack the carbon atom and form new bonds. This mechanism is essential for the synthesis of various organic compounds, including fluoroalkyl derivatives . The compound’s reactivity is influenced by the presence of the fluorine atom, which can stabilize the transition state and enhance the reaction rate.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is relatively stable under standard storage conditions but may degrade when exposed to light, heat, or oxidizing agents . Long-term studies have shown that the compound can have sustained effects on cellular function, including prolonged changes in gene expression and enzyme activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal impact on cellular function, while higher doses can lead to significant changes in cell signaling, gene expression, and metabolism . Toxic or adverse effects, such as cellular toxicity and organ damage, may occur at high doses, highlighting the importance of dosage optimization in experimental studies.

Metabolic Pathways

This compound is involved in metabolic pathways that include nucleophilic substitution and oxidation reactions. Enzymes such as cytochrome P450 oxidases may metabolize the compound, leading to the formation of reactive intermediates and metabolites . These metabolic processes can affect the compound’s bioavailability and activity, influencing its overall biochemical effects.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through passive diffusion and active transport mechanisms. The compound may interact with transporters and binding proteins that facilitate its movement across cellular membranes . Its distribution within tissues can affect its localization and accumulation, impacting its biochemical activity and effects.

Subcellular Localization

This compound’s subcellular localization is influenced by its chemical properties and interactions with cellular components. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its localization can affect its activity and function, determining its role in biochemical reactions and cellular processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Bromo-4-fluorobutane can be synthesized through several methods. One common approach involves the reaction of 1,4-dibromobutane with potassium fluoride in the presence of a phase-transfer catalyst. The reaction typically occurs in an organic solvent such as acetonitrile at elevated temperatures.

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of bromine trifluoride as a fluorinating agent. The reaction is carried out under controlled conditions to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-4-fluorobutane undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles, such as hydroxide ions, to form 4-fluorobutanol.

    Elimination Reactions: Under basic conditions, this compound can undergo elimination to form 4-fluorobutene.

    Oxidation and Reduction: The compound can be oxidized to form corresponding carbonyl compounds or reduced to form 4-fluorobutane.

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.

    Elimination Reactions: Strong bases like potassium tert-butoxide in aprotic solvents.

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Major Products:

    4-Fluorobutanol: Formed through nucleophilic substitution.

    4-Fluorobutene: Formed through elimination reactions.

    Carbonyl Compounds: Formed through oxidation reactions.

    4-Fluorobutane: Formed through reduction reactions.

Scientific Research Applications

1-Bromo-4-fluorobutane is utilized in various scientific research applications:

Comparison with Similar Compounds

1-Bromo-4-fluorobutane can be compared with other halogenated butanes, such as:

  • 1-Bromo-3-fluorobutane
  • 1-Bromo-2-fluorobutane
  • 1-Bromo-4-chlorobutane

Uniqueness:

Properties

IUPAC Name

1-bromo-4-fluorobutane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8BrF/c5-3-1-2-4-6/h1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMCUHRDQSHQNRW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCBr)CF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8BrF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70196767
Record name Butane, 1-bromo-4-fluoro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70196767
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

462-72-6
Record name 1-Bromo-4-fluorobutane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=462-72-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Butane, 1-bromo-4-fluoro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000462726
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Butane, 1-bromo-4-fluoro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70196767
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Bromo-4-fluorobutane
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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